![molecular formula C16H19ClN2S B4412551 [2-(1H-indol-3-yl)ethyl][(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B4412551.png)
[2-(1H-indol-3-yl)ethyl][(5-methyl-2-thienyl)methyl]amine hydrochloride
Vue d'ensemble
Description
[2-(1H-indol-3-yl)ethyl][(5-methyl-2-thienyl)methyl]amine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known by the name of 5-MeO-DALT, which is a designer drug that has been used recreationally. However,
Mécanisme D'action
The mechanism of action of [2-(1H-indol-3-yl)ethyl][(5-methyl-2-thienyl)methyl]amine hydrochloride is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor. This receptor is known to be involved in a variety of physiological and neurological processes, including mood regulation, perception, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can lead to changes in mood and perception. It has also been shown to have an effect on the activity of certain brain regions, including the prefrontal cortex and the amygdala.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [2-(1H-indol-3-yl)ethyl][(5-methyl-2-thienyl)methyl]amine hydrochloride in lab experiments is its high affinity for serotonin receptors. This makes it a potentially valuable tool for studying the role of serotonin in the brain. However, there are also some limitations to using this compound. For example, it has been shown to have a relatively short duration of action, which can make it difficult to study long-term effects.
Orientations Futures
There are many potential future directions for research involving [2-(1H-indol-3-yl)ethyl][(5-methyl-2-thienyl)methyl]amine hydrochloride. One area of interest is the potential use of this compound in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is the development of new compounds that are based on the structure of this compound, but with improved pharmacological properties. Finally, there is also the potential for further research into the mechanisms of action of this compound, which could lead to a better understanding of the role of serotonin in the brain.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for serotonin receptors, which makes it a potentially valuable tool for studying the role of serotonin in the brain. While there are some limitations to using this compound, there are also many potential future directions for research in this area.
Applications De Recherche Scientifique
[2-(1H-indol-3-yl)ethyl][(5-methyl-2-thienyl)methyl]amine hydrochloride has been used in scientific research for a variety of purposes. One of the most promising applications of this compound is in the field of neuroscience. It has been shown to have a high affinity for serotonin receptors, which are involved in a wide range of physiological and neurological processes. This makes it a potentially valuable tool for studying the role of serotonin in the brain.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S.ClH/c1-12-6-7-14(19-12)11-17-9-8-13-10-18-16-5-3-2-4-15(13)16;/h2-7,10,17-18H,8-9,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPZDRRFSCTFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCC2=CNC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-trimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4412469.png)
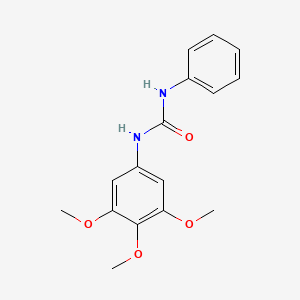
![1-({1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4412474.png)
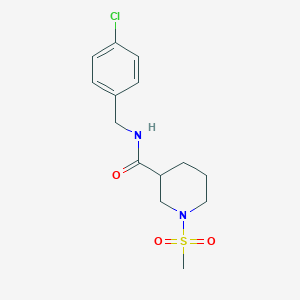
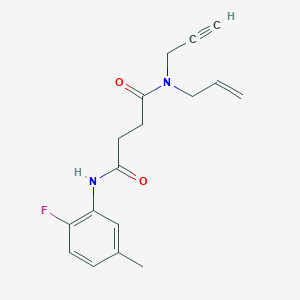

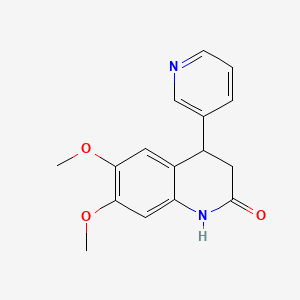
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide](/img/structure/B4412502.png)
![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B4412518.png)
![1-(4-ethoxyphenyl)-3-{[2-(4-methyl-1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4412530.png)
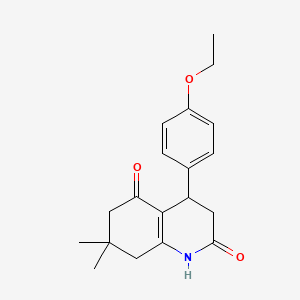
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B4412542.png)
![N-(2-fluorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4412548.png)
![ethyl 5-methyl-4-oxo-3-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4412557.png)